
5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid: is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 5th position and a 6-methylpyridin-3-ylamino group at the 6th position of the nicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through substitution and coupling reactions .
Biology: In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
6-Methylpyridin-3-ylamino derivatives: These compounds share a similar structure but lack the chlorine atom at the 5th position.
Nicotinic acid derivatives: These compounds have variations in the substituents attached to the nicotinic acid core.
Uniqueness: The presence of both the chlorine atom and the 6-methylpyridin-3-ylamino group in 5-Chloro-6-(6-methylpyridin-3-ylamino)nicotinic acid imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to similar compounds .
特性
分子式 |
C12H10ClN3O2 |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-2-3-9(6-14-7)16-11-10(13)4-8(5-15-11)12(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
InChIキー |
LCMYQPPAPXJQGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


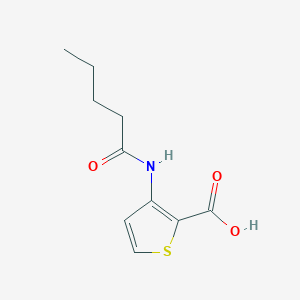

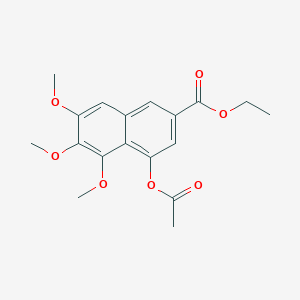
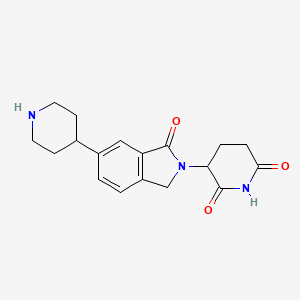
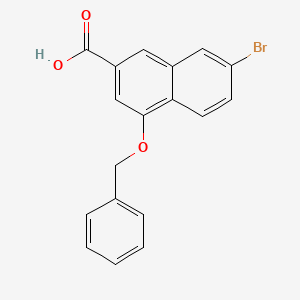
methanone](/img/structure/B13927838.png)
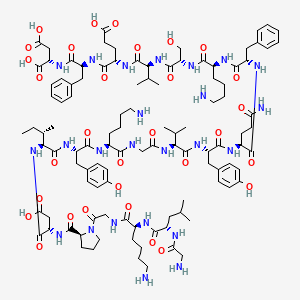
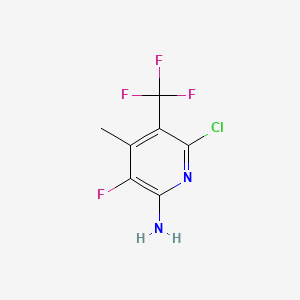
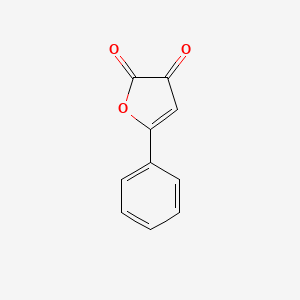
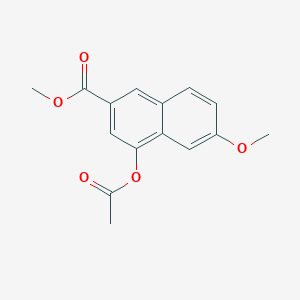

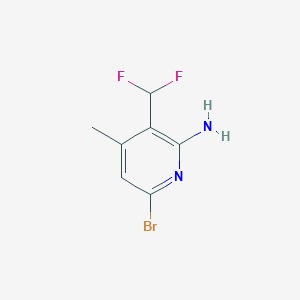
![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)

